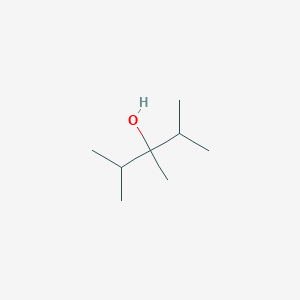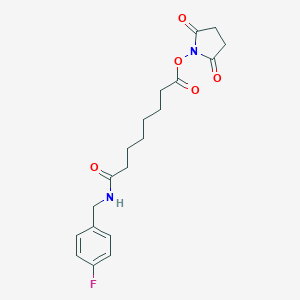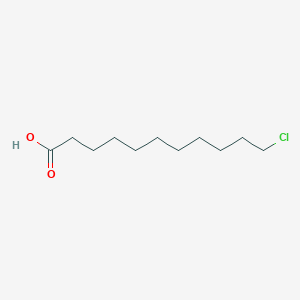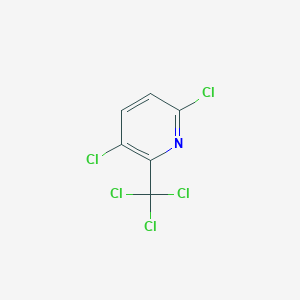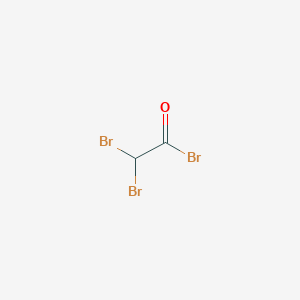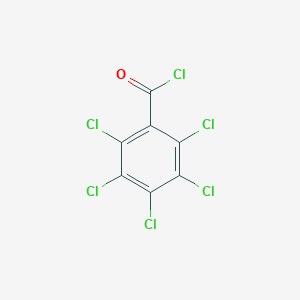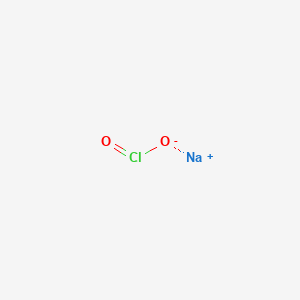
Chlorite de sodium
Vue d'ensemble
Description
Sodium chlorite (NaClO2) is a chemical compound used in various applications, including as an oxidant in organic synthesis and as an antimicrobial agent. It has gained attention in the scientific community for its role in asymmetric dihydroxylation, oxidation of alcohols and aldehydes, and its potential in the total synthesis of natural products . Additionally, sodium chlorite has been studied for its effects on enzymatic browning inhibition, indicating its utility in the food industry .
Synthesis Analysis
Sodium chlorite is not only used as an oxidant but also plays a crucial role in the synthesis of various compounds. For instance, it has been employed in the efficient synthesis of benzolactones and benzolactams from cyclic benzylic ethers and N-protected cyclic benzylic amines, providing high yields under noncatalytic conditions . Moreover, sodium chlorite has been used in the epoxidation of olefins without the need for a catalyst, suggesting a simple and effective method for introducing oxygen functionality into organic molecules .
Molecular Structure Analysis
While the molecular structure of sodium chlorite itself is not chiral, it has been involved in studies related to chiral symmetry breaking. For example, sodium chlorate (NaClO3), a compound closely related to sodium chlorite, has been shown to form optically active crystals despite the non-chiral nature of its molecules. This phenomenon has been observed during the crystallization process, which can lead to a predominance of crystals with the same chirality under certain conditions .
Chemical Reactions Analysis
Sodium chlorite participates in various chemical reactions, including the generation of chlorine dioxide from acidic sodium chlorate. The kinetics and mechanism of this reaction have been thoroughly investigated, revealing the influence of temperature, chlorate concentration, and acidity on the reaction rate and product distribution . Additionally, sodium chlorite has been identified as an efficient stoichiometric oxidant in the Sharpless asymmetric dihydroxylation, outperforming traditional oxidants in terms of conversion rate and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium chlorite have been explored in different contexts. For instance, its oxidative potential has been compared to that of nitrite, demonstrating its ability to induce oxidative damage to erythrocytes and alter membrane morphology, which is relevant to understanding its toxicological effects . Furthermore, the decomposition of sodium chlorite has been studied, providing insights into the optimal conditions for generating chlorine dioxide, a compound with various industrial applications .
Applications De Recherche Scientifique
Production de dioxyde de chlore pour le blanchiment et le délavage
La principale application du chlorite de sodium est la production de dioxyde de chlore pour le blanchiment et le délavage des textiles, de la pâte à papier et du papier . Il permet des processus de blanchiment contrôlés, ce qui le rend utile dans l'industrie textile .
Désinfection des usines de traitement des eaux municipales
Le this compound est utilisé pour la désinfection des usines de traitement des eaux municipales après conversion en dioxyde de chlore .
Élucidation de la composition des composés chlorés
La solution de this compound est utilisée dans une large gamme d'applications. Il existe des preuves que l'acide chloreux ou le this compound est efficace contre diverses bactéries, mais le mécanisme réel n'est pas bien compris . La composition des composés à base de chlore contenus dans les solutions de this compound n'a pas été clairement élucidée .
Piégeage de la formaldéhyde
Des microcapsules de this compound, capables de libérer du dioxyde de chlore, ont été préparées en utilisant l'alginate de sodium/cellulose éthylique comme matériaux d'enveloppe et le this compound comme matériau de base . Cette étude visait à développer un additif fonctionnel pour réduire le dégagement de formaldéhyde dans les produits à base de panneaux de bois .
Contrôle environnemental
Les microcapsules de this compound sont utilisées dans le contrôle environnemental . Elles sont préparées en utilisant la méthode d'évaporation du gel ionique-solvant .
Traitement des gaz de combustion
Une solution de this compound a été utilisée comme agent oxydant. La solution de this compound était un additif efficace qui a amélioré la capture des NOx, Hg et SO2 à partir des gaz de combustion
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Sodium chlorite (NaClO2) is primarily used in the manufacturing of paper and as a disinfectant . Its main targets are organic contaminants present in water and textiles . It is also used in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops .
Mode of Action
Sodium chlorite’s mode of action is through the generation of chlorine dioxide, which is used for bleaching and stripping of textiles, pulp, and paper . It is also used for disinfection of municipal water treatment plants after conversion to chlorine dioxide . In organic synthesis, sodium chlorite is frequently used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .
Biochemical Pathways
Sodium chlorite affects the biochemical pathways related to oxidative stress and inflammation. Increased salt (sodium chloride) intake augments the activity of TH17 cells via the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) that results in upregulation of GM-CSF, TNF-α and IL-2 levels, which are all pro-inflammatory cytokines .
Pharmacokinetics
It is known that sodium chloride, a related compound, is substantially excreted by the kidneys . Renal insufficiency may cause sodium retention . Following intravenous administration, a fraction of sodium and chloride ions is expected to be excreted into human milk .
Result of Action
The result of sodium chlorite’s action is the disinfection of water and the bleaching of textiles, pulp, and paper . It is also used as a component in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops . In organic synthesis, it is used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .
Action Environment
The action of sodium chlorite is influenced by environmental factors. For instance, it requires a two-layer controlled release to react and release chlorine dioxide gas under water-containing conditions . Sodium chlorite is also used as the best biocide alternative to make drinkable water from desalination plants, since it doesn’t interact with bromide (a substance significantly present in seawater), resulting in better quality water .
Analyse Biochimique
Biochemical Properties
Sodium chlorite interacts with several biomolecules, leading to a variety of biochemical reactions. For instance, it can cause alterations in enzymatic activity and photosynthesis, oxidative stress, damage of cellular structure and components, and ionic imbalance . The presence of sodium chlorite can lead to the accumulation of reactive oxygen species, including hydrogen peroxide, superoxide radical, and hydroxyl radical .
Cellular Effects
Sodium chlorite can have profound effects on various types of cells and cellular processes. It influences cell function by causing ionic toxicity, which occurs due to the change in the cytosolic ratio of potassium and sodium ions in the cell. This imbalance ultimately disturbs the synthesis of growth-promoting proteins .
Molecular Mechanism
At the molecular level, sodium chlorite exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can interact with transcriptional factors like TaPIMP, TaSRG, and TaMYBsdu 1, which play key roles in gene expression mechanisms to overcome stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium chlorite can change over time. For instance, when sodium chlorite solution becomes acidic, its absorption spectrum exhibits a peak at 365 nm, indicating the presence of species with oxidizing power .
Metabolic Pathways
Sodium chlorite is involved in several metabolic pathways. For instance, it can affect the concentration of potassium ions, which plays a crucial role in plant salt stress tolerance .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of sodium chlorite can be achieved by reacting sodium chlorate with hydrochloric acid. The reaction is exothermic and produces sodium chloride and chlorine dioxide as byproducts.", "Starting Materials": [ "Sodium chlorate", "Hydrochloric acid", "Water" ], "Reaction": [ "Mix sodium chlorate and water to form a solution.", "Slowly add hydrochloric acid to the solution while stirring.", "Heat the mixture to 60-70°C and maintain for 2-3 hours.", "Allow the solution to cool and filter off any solid impurities.", "Concentrate the solution by evaporation to obtain sodium chlorite crystals.", "Dry the crystals and store in a dry, cool place." ] } | |
Numéro CAS |
7758-19-2 |
Formule moléculaire |
ClHNaO2 |
Poids moléculaire |
91.45 g/mol |
Nom IUPAC |
sodium;chlorite |
InChI |
InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |
Clé InChI |
OEMUKJZHMHTYSL-UHFFFAOYSA-N |
SMILES isomérique |
[O-]Cl=O.[Na+] |
SMILES |
[O-]Cl=O.[Na+] |
SMILES canonique |
OCl=O.[Na] |
Color/Form |
White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |
Densité |
2.468 g/cu cm in crystalline form 2.5 g/cm³ |
melting_point |
Decomposes as it melts between 180-200 °C |
Autres numéros CAS |
7758-19-2 |
Description physique |
Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |
Pictogrammes |
Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
Numéros CAS associés |
13898-47-0 (Parent) |
Solubilité |
Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |
Synonymes |
Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

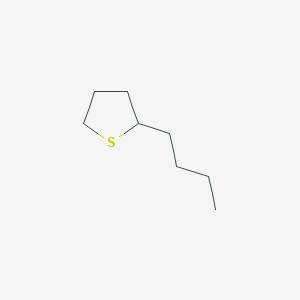
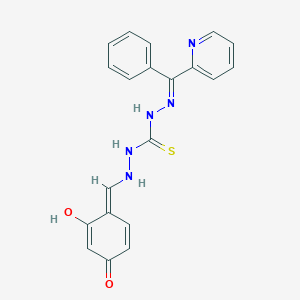
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)

